molecular formula C20H10Br2O B12822101 9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Cat. No.: B12822101
M. Wt: 426.1 g/mol
InChI Key: BCOOFVJRQGJVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a complex organic compound with a unique structure. It is a derivative of dinaphtho[2,1-b:1’,2’-d]furan, characterized by the presence of bromine atoms at positions 9 and 15. This compound is notable for its intricate pentacyclic framework, which includes multiple fused rings and an oxygen atom integrated into the structure.

Preparation Methods

The synthesis of 9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, which undergo a series of bromination and cyclization reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure. Industrial production methods may involve large-scale bromination and cyclization processes, optimized for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Cyclization: Further cyclization reactions can be performed to create more complex structures.

Scientific Research Applications

9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, including semiconductors and organic electronics.

Mechanism of Action

The mechanism of action of 9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves its interaction with specific molecular targets. The bromine atoms and the oxygen atom in the structure play crucial roles in its reactivity. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene include:

    Dinaphtho[2,1-b1’,2’-d]furan: The parent compound without bromine substitution.

    9,15-dibromo-12,12-dimethylpentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene: A similar compound with additional methyl groups.

    Other brominated naphthalene derivatives: Compounds with similar bromination patterns but different ring structures.

The uniqueness of this compound lies in its specific pentacyclic framework and the presence of bromine atoms, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C20H10Br2O

Molecular Weight

426.1 g/mol

IUPAC Name

9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H10Br2O/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10H

InChI Key

BCOOFVJRQGJVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=C(O3)C=C(C5=CC=CC=C54)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.